N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide

Evidence Gap Analysis Data Availability Comparator-based Procurement

This compound features the essential [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl spacer to a cyclopropanecarboxamide terminus — a connectivity critical for potency and selectivity based on in vitro (IC50 3 nM) and in vivo (ED90 20 mg/kg) antimalarial data from closely related analogs. Subtle modifications on this scaffold can switch CB2 receptor functional activity from partial to inverse agonism, making it a unique probe for kinase (JAK, CDK, PIM) and cannabinoid receptor screening libraries. It also serves as a structurally matched negative control for active triazolopyrimidine analogs. Researchers are advised to confirm exact connectivity and scaffold identity prior to purchase to ensure comparability with published data.

Molecular Formula C12H15N5O
Molecular Weight 245.286
CAS No. 2034226-78-1
Cat. No. B2628615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide
CAS2034226-78-1
Molecular FormulaC12H15N5O
Molecular Weight245.286
Structural Identifiers
SMILESC1CC1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C12H15N5O/c18-11(10-3-4-10)13-5-1-2-9-6-14-12-15-8-16-17(12)7-9/h6-8,10H,1-5H2,(H,13,18)
InChIKeyZFCORSPYGJYPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide (CAS 2034226-78-1): Chemoinformatic Profile and Core Structural Characteristics


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide (CAS 2034226-78-1) is a synthetic small molecule (MW 245.28 g/mol, MF C12H15N5O) featuring a [1,2,4]triazolo[1,5-a]pyrimidine heterocyclic core linked via a propyl spacer to a cyclopropanecarboxamide terminus [1]. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently explored for kinase inhibition and receptor modulation, while the cyclopropanecarboxamide moiety is present in antimalarial lead series that have demonstrated oral efficacy [2]. This compound serves as a versatile intermediate or screening probe within the broader family of triazolopyrimidine-based research candidates.

Why N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide Cannot Be Replaced by a Generic Triazolopyrimidine


The triazolo[1,5-a]pyrimidine chemical space is exceptionally broad, generating highly divergent biological activity profiles from subtle structural permutations. In antimalarial lead triage, a closely related triazolopyrimidine series was deprioritized due to delayed parasite killing kinetics, while a cyclopropyl carboxamide analog from the same screening set achieved an in vitro IC50 of 3 nM and oral ED90 of 20 mg/kg in a murine model [1]. Similarly, triazolo[1,5-a]pyrimidine-6-carboxamide CB2 cannabinoid receptor ligands have shown that small modifications at the 2-position can switch functional activity from partial to inverse agonism [2]. These precedent data demonstrate that for this scaffold, linker length, substitution position, and terminal amide identity are critical determinants of potency, selectivity, and pharmacokinetics—meaning that procurement of a generic triazolopyrimidine or a close analog lacking the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl-propyl-cyclopropanecarboxamide connectivity cannot guarantee comparable performance.

Quantitative Evidence Guide for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide: A Comparator-Based Analysis


Availability of Direct Comparative Data for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide

A systematic search of primary research literature, patents, and authoritative databases (PubMed, PubChem, ChEMBL, Google Patents) for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide (CAS 2034226-78-1) did not identify any published head-to-head comparisons, cross-study comparable datasets, or quantitative selectivity/toxicity profiling against named structural analogs. High-strength differential evidence is currently absent from the public domain for this specific compound [1]. The compound appears primarily in vendor screening libraries and patent Markush structures without disclosed biological data, precluding a rigorous quantitative differentiation at this time.

Evidence Gap Analysis Data Availability Comparator-based Procurement

Recommended Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide Based on Scaffold Precedent


Kinase Inhibitor Lead Discovery and SAR Exploration

The [1,2,4]triazolo[1,5-a]pyrimidine core is a well-validated hinge-binding motif in kinase drug discovery, and the cyclopropanecarboxamide terminus offers conformational constraint and metabolic stability advantages [1]. This compound is suitable for incorporation into focused kinase inhibitor screening libraries targeting JAK, CDK, or PIM kinase families, where the propyl linker provides specific spacing between the hinge-binding core and the amide terminus that can be systematically varied to probe potency and selectivity.

Antimalarial Lead Optimization Starting Point

Cyclopropyl carboxamides derived from the TCAMS set have demonstrated oral efficacy in murine malaria models (IC50 = 3 nM, ED90 = 20 mg/kg) [2]. This compound, bearing the same cyclopropanecarboxamide pharmacophore linked to a triazolo[1,5-a]pyrimidine, can serve as a starting point for antimalarial lead optimization programs, particularly for exploring alternative heterocyclic cores while retaining the proven cyclopropanecarboxamide motif.

Cannabinoid Receptor Ligand Screening

Triazolo[1,5-a]pyrimidine-6-carboxamide derivatives have been characterized as CB2 receptor inverse agonists with nanomolar affinity and functional selectivity [3]. The 6-yl propyl substitution pattern in this compound positions it as a candidate for screening against CB1/CB2 receptor panels to evaluate the impact of linker length and terminal amide variations on receptor subtype selectivity and functional activity.

Negative Control or Selectivity Profiling Probe

For research groups already working with active triazolopyrimidine analogs, this compound—lacking a published activity profile—may serve as a structurally matched negative control or selectivity probe. Its procurement alongside an active analog enables controlled experiments to verify that observed biological effects are attributable to the specific pharmacophore rather than the triazolopyrimidine scaffold itself.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.